
6-Chloropurine riboside
概要
説明
6-Chloropurine riboside (6-CPR) is a synthetic nucleoside analog characterized by a chlorine atom at the C6 position of the purine base and a ribose sugar moiety. It serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive nucleoside derivatives through modifications at the C6 position .
準備方法
合成経路と反応条件: 6-クロロプリンリボシドは、さまざまな方法で合成できます。一般的なアプローチの1つは、6-クロロプリンとリボース誘導体の縮合を含みます。 例えば、6-クロロプリンは、ルイス酸触媒の存在下で1-O-アセチル-2,3,5-トリ-O-ベンゾイル-β-D-リボフラノースと反応させて、6-クロロプリンリボシドを生成することができます .
工業生産方法: 6-クロロプリンリボシドの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。 このプロセスには、結晶化またはクロマトグラフィーによる精製などのステップが含まれて、目的の生成物が得られる場合があります .
化学反応の分析
反応の種類: 6-クロロプリンリボシドは、次を含むさまざまな化学反応を起こします。
置換反応: 6位にある塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます.
酸化還元反応: リボース部分は、リボノラクトン誘導体を形成するために酸化するか、デオキシリボース誘導体を形成するために還元できます.
一般的な試薬と条件:
主な生成物:
4. 科学研究アプリケーション
6-クロロプリンリボシドは、科学研究で幅広い用途があります。
科学的研究の応用
Biochemical Research
Substrate Specificity Studies
6-Chloropurine riboside is primarily utilized to study the kinetics and substrate specificity of enzymes such as adenosine deaminase. The compound serves as a substrate to investigate enzyme activity, allowing researchers to understand the mechanisms underlying nucleoside metabolism. For instance, benzoylation of 6-CPR has been employed to enhance its reactivity in these studies, facilitating detailed kinetic analyses .
Antiviral Research
Potential Antiviral Agents
Research indicates that 6-CPR exhibits antiviral properties, particularly against viruses such as Hepatitis C and coronaviruses. In a study focused on synthesizing nucleoside analogs for antiviral applications, 6-CPR was identified as a lead compound due to its structural similarities to natural nucleosides, which can interfere with viral replication processes .
Agricultural Applications
Plant Pathogen Management
Recent studies have explored the efficacy of this compound in managing plant diseases. Specifically, it has been tested against Candidatus Liberibacter asiaticus (CLas), the bacterium responsible for Huanglongbing (HLB) in citrus plants. Experimental results showed that 6-CPR reduced CLas content significantly in infected leaves, suggesting its potential as a therapeutic agent in agriculture .
Synthesis of Nucleoside Derivatives
Chemical Synthesis
This compound serves as a precursor in the synthesis of various adenosine derivatives with antiproliferative activity. These derivatives are crucial for developing new therapeutic agents targeting cancer and other proliferative diseases. The compound's halogenated structure allows for modifications that enhance biological activity while retaining nucleoside characteristics .
Case Studies and Research Findings
作用機序
6-クロロプリンリボシドの作用機序には、核酸への組み込みが含まれ、そこでDNAおよびRNA合成を妨げます。 これは、アデノシンデアミナーゼやイノシン一リン酸デヒドロゲナーゼなどのヌクレオシド代謝に関与する酵素の基質アナログとして機能します . これらの酵素を阻害することで、ヌクレオチドの合成を阻害し、細胞増殖の阻害とアポトーシスの誘導につながります .
6. 類似化合物の比較
類似化合物:
6-メルカプトプリンリボシド: 6-クロロプリンリボシドに似ていますが、塩素原子の代わりに6位にチオール基があります.
6-チオグアニンリボシド: 6位にチオール基を含み、抗腫瘍剤として使用されます.
6-アザプリンリボシド: 6位にアジド基を含み、抗ウイルス研究で使用されます.
独自性: 6-クロロプリンリボシドは、塩素原子で特異的に置換されているため、独特です。これは、独特の化学的特性と反応性を付与します。 これは、酵素速度論を研究し、ヌクレオシドベースの治療法を開発するための貴重なツールとなります .
類似化合物との比較
Comparison with Structural Analogs
Table 1: Structural Analogs of 6-Chloropurine Riboside
Key Findings :
- Adenosine vs. 6-CPR: Despite high structural similarity, 6-CPR’s C6 chlorine enhances electrophilicity, enabling nucleophilic substitutions for diverse N6-alkyl/aryl derivatives .
- 6-Mercaptopurine Riboside : The -SH group confers redox instability, limiting its utility compared to 6-CPR’s stable halogen .
Functional Analogs: IMPDH Inhibitors
Table 2: IMPDH Inhibitors in Antimicrobial Context
Key Findings :
- 6-CPR outperforms mycophenolic acid in modified culture conditions (BSK-II/60% serum and BSK-II/AHN), suggesting superior uptake or phosphorylation by B. burgdorferi .
- 6-CPR’s activity highlights its role as a salvage pathway antimetabolite, disrupting purine recycling in pathogens .
N6-Alkylated/Arylated Derivatives :
- Synthesis: Palladium-catalyzed cross-coupling of 6-CPR with organozinc halides yields 6-alkyl/aryl purine ribosides (70–97% yields) .
- Applications: N6-(p-Sulfophenyl)alkyl derivatives: Water-soluble adenosine agonists with peripheral selectivity . Antiviral fluorinated analogs: N6-benzyladenosines with trifluoromethyl groups show enhanced selectivity against enteroviruses .
Cyclonucleosides :
- Triflation of 6-CPR derivatives (e.g., isopropylidene-protected 6-CPR) yields 8(R),5'-O-cycloribonucleosides, useful in prodrug design .
Challenges :
- Protective group lability : Acetyl groups in 6-CPR precursors undergo partial cleavage during benzylamine substitutions, necessitating stable iso-butyroyl protections .
Contradictions and Limitations
- Inconsistent anticancer activity : While 6-CPR derivatives show promise in leukemia, 6-CPR itself was ineffective against sarcoma 180 growth .
- Enzymatic processing : ATP deaminase preferentially dechlorinates 6-chloropurine ribotide over 6-CPR, suggesting nucleotide phosphorylation is critical for activity .
生物活性
6-Chloropurine riboside (6-CPR) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article provides a comprehensive overview of the biological activity of 6-CPR, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 286.67 g/mol. Its structure consists of a ribofuranose sugar linked to a chlorinated purine base, which is crucial for its biological activity. The compound is known to exist in various forms and can be synthesized through different chemical methods .
The biological activity of 6-CPR is primarily attributed to its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. By inhibiting PNP, 6-CPR can disrupt nucleotide synthesis, which may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells or virus-infected cells .
Antiviral Activity
Research has indicated that 6-CPR exhibits antiviral properties, particularly against hepatitis C virus (HCV). A study demonstrated that the compound could be biosynthesized using thermophilic microorganisms, achieving significant conversion rates. This suggests its potential use in developing antiviral therapies . Additionally, the compound has been explored as a precursor for synthesizing more potent antiviral agents through prodrug technology .
Anticancer Potential
The cytotoxic effects of 6-CPR on cancer cells have been documented in several studies. The compound's ability to inhibit cell proliferation is linked to its interference with nucleic acid synthesis. For instance, it has shown promise in inducing apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
Research Findings and Case Studies
- Enzymatic Studies : In enzymatic assays, 6-CPR was found to be a substrate for PNP from E. coli, with varying levels of activity depending on the enzyme source. This highlights its potential utility in biochemical applications and drug design .
- Biosynthesis : A notable study reported the successful biosynthesis of 6-CPR using Geobacillus stearothermophilus, achieving conversion rates of up to 68%. This method offers a sustainable approach to producing nucleoside analogs for therapeutic use .
- Prodrug Development : The synthesis of kinetin riboside from 6-CPR was explored as part of prodrug technology aimed at enhancing cellular uptake and stability. This research indicates the versatility of 6-CPR as a starting material for developing novel therapeutic agents .
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.67 g/mol |
CAS Number | 5399-87-1 |
Antiviral Activity | Effective against HCV |
Anticancer Activity | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-chloropurine riboside and its derivatives?
- This compound is commonly synthesized via nucleophilic aromatic substitution (NAS) of 6-chloropurine with ribose derivatives. A reproducible 6-step route involves hydrogenolysis of 2-amino-6-chloropurine riboside, followed by N2-protection with a (di-n-butylamino)methyl group for RNA solid-phase synthesis . For N6-alkylated/arylated derivatives, commercially available 2',3',5'-tri-O-acetyl-6-chloropurine riboside undergoes substitution with amines (e.g., benzylamines, aniline) under mild conditions, followed by deprotection .
Q. How can researchers modify the N6 position of this compound for structural diversification?
- The chlorine atom at the C6 position is replaced via NAS with primary/secondary amines (e.g., methylamine, dimethylamine) in ethanol or DMF. For example:
- Reaction with NaSMe in DMF yields 6-thiopurine riboside (96% yield) .
- Thiourea in ethanol produces 6-thioguanosine derivatives (11% yield) .
- Microwave-assisted NAS enhances efficiency, achieving yields of 70–97% for C6-aminated derivatives .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial Activity : Screen against pathogens like Borrelia burgdorferi in modified culture media (e.g., BSK-II/60% or BSK-II/AHN) at concentrations up to 250 μM. Growth inhibition is quantified via replication curves and % reduction in exponential growth .
- Enzyme Inhibition : Assess IMPDH (inosine-5’-monophosphate dehydrogenase) inhibition using kinetic assays (e.g., kinact and Ki determination). Compare with reference inhibitors like 6-chloropurine ribonucleoside monophosphate (Ki = 62.0 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Contradictory results (e.g., efficacy in BSK-II/AHN vs. inactivity in standard BSK-II for B. burgdorferi) arise from culture condition variability. To address this:
- Test compounds in multiple media formulations.
- Perform dose-response analyses (e.g., 125–250 μM) with triplicate replicates.
- Use statistical modeling (e.g., exponential growth curves) to quantify dose-dependent effects .
Q. What strategies are effective for synthesizing this compound-5'-triphosphate and studying its enzymatic interactions?
- Synthesis : Phosphorylate this compound using dimethyl chlorophosphate in pyridine, followed by sequential phosphorylation with POCl3 to yield the triphosphate .
- Applications :
- Inhibit mRNA capping enzyme Cet1 (IC50 = 2 μM for S. cerevisiae GTPase) .
- Study ATP-binding enzymes (e.g., T4 RNA ligase) via competitive binding assays with this compound-5'-triphosphate .
Q. How does this compound serve as a precursor for non-cleavable substrate analogs in enzyme mechanistic studies?
- Example : Adenosine phosphonobutyric acid-2',3',5'-diphosphate (APBADP), a non-hydrolyzable analog, is synthesized by phosphorylating this compound and coupling with 2-amino-4-phosphonobutyric acid. APBADP is used to probe substrate recognition in argininosuccinate lyase (ASL) via UV-Vis spectroscopy and NMR .
Q. What advanced techniques are employed to study structure-activity relationships (SAR) of this compound derivatives?
- Kinetic Analysis : Compare kobs values for IMPDH inhibitors (e.g., 2-FVIMP vs. 6-chloropurine ribonucleoside monophosphate) to determine potency .
- Chemical Proteomics : Modify RNase A with this compound to map enzyme-substrate interactions via residue-specific labeling .
- Computational Modeling : Predict binding affinities of C6-modified derivatives using molecular docking (e.g., against IMPDH active sites) .
Q. Methodological Considerations
- Reproducibility : Use hydrogenolysis (vs. thioguanosine reduction) for consistent N2-protection .
- Deprotection : Optimize mild conditions (e.g., ammonolysis) to preserve acetyl groups during N6-alkylation .
- Data Validation : Cross-reference activity data with orthogonal assays (e.g., HPLC for purity, NMR for structural confirmation) .
特性
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
Record name | NSC407185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropurine riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。